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Compound of Interest

Compound Name: N-hexadecylacetamide

CAS No.: 14303-96-9

Cat. No.: B3047654

Get Quote

Executive Summary: The Lipid-Mimetic Advantage
N-hexadecylacetamide (N-HAA), also known as N-cetylacetamide, represents a distinct class

of lipid-mimetic permeation enhancers and structure-forming agents.[1] Unlike standard "flash"

enhancers (e.g., Azone, DMSO) that function primarily by aggressively fluidizing the stratum

corneum lipids—often at the cost of skin irritation—N-HAA leverages its C16 alkyl tail to

intercalate stably into the lipid bilayer.

This guide benchmarks N-HAA against industry standards, positioning it not merely as a

solvent but as a matrix-modifying excipient suitable for sustained release and reduced-irritation

transdermal systems.[1]

Mechanistic Benchmarking
To understand where N-HAA fits in the formulation arsenal, we must compare its mechanism of

action with established alternatives.
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Visualizing the Mechanism
The following diagram illustrates how N-HAA (C16) integrates into the Stratum Corneum bilayer

compared to the disruptive action of Azone.
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Caption: Comparative mechanism showing Azone's disruptive "kink" versus N-HAA's stabilizing

intercalation, which promotes sustained drug partitioning.[1]

Experimental Protocols: Synthesis & Formulation
Since commercial sources of pharmaceutical-grade N-HAA can be scarce, in-house synthesis

and purification are often required for rigorous benchmarking.[1]

Protocol A: High-Purity Synthesis of N-
Hexadecylacetamide
Objective: Synthesize N-HAA (>98% purity) for formulation use. Reaction:

[1]

Reagents:
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Hexadecylamine (1 eq, e.g., 24.1 g)

Acetic Anhydride (1.2 eq, excess)

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Procedure:

Dissolve Hexadecylamine in DCM (200 mL) in a round-bottom flask.

Cool to 0°C in an ice bath.

Add Acetic Anhydride dropwise over 30 minutes. Note: Exothermic reaction.[1]

Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl

Acetate 7:3).

Purification (Critical for Safety):

Wash organic layer with 1M HCl (to remove unreacted amine).

Wash with Sat.

(to remove acetic acid).

Dry over

, filter, and rotary evaporate.[1]

Recrystallization: Recrystallize the crude white solid from hot ethanol or acetone.[1]

Validation: Confirm melting point (approx. 75–80°C range expected for C16 amides) and

FTIR (Amide I band at ~1640 cm⁻¹).

Protocol B: Formulation of N-HAA Solid Lipid
Nanoparticles (SLNs)
Rationale: N-HAA is a solid at room temperature, making it an ideal candidate for SLNs rather

than liquid emulsions.[1]
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Phase Preparation:

Lipid Phase: Melt 200 mg N-HAA + 100 mg Stearic Acid + Drug (e.g., 20 mg Ketoprofen)

at 85°C.

Aqueous Phase: 10 mL water + 1% Poloxamer 188 (heated to 85°C).

Homogenization:

Add aqueous phase to lipid phase under high-shear stirring (Ultra-Turrax, 10,000 rpm, 5

min).

Sonication: Immediately probe sonicate (20% amplitude, 5 min) while hot.

Cooling:

Rapidly cool in an ice bath to crystallize the lipid core and trap the drug.

Characterization Benchmark:

Measure Particle Size (DLS) and Zeta Potential.

Target: <200 nm size, PDI < 0.3.

Benchmarking Performance: The Data
When publishing your comparison, use the following metrics to establish N-HAA's profile.

Metric 1: Enhancement Ratio (ER)
The ER is defined as

.[1]

Hypothetical Data Profile (Based on C16 Alkyl Amide Class Behavior):

Azone (1%): ER = 25.0 (High flux, rapid onset).[1]

N-HAA (1%): ER = 4.5 (Moderate flux, sustained release).[1]
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Control (No Enhancer): ER = 1.0.

Interpretation: N-HAA is not a replacement for Azone if maximum flux is the only goal.[1]

However, it is superior for drugs requiring a "reservoir" effect where the drug is slowly released

from the N-HAA-rich domains in the skin.

Metric 2: Cytotoxicity (MTT Assay)
Safety is the primary differentiator for fatty amides.[1]

Protocol: Incubate HaCaT keratinocytes with 50 µM of enhancer for 24h.

Expected Viability:

Control: 100%

N-HAA: >85% (Non-toxic, lipid mimic).[1]

Azone: <40% (Significant membrane disruption).[1]

Benzalkonium Chloride (Positive Control): <10%.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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